molecular formula C6H5N3 B1439257 4H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-68-1

4H-Pyrrolo[2,3-d]pyrimidine

Cat. No. B1439257
CAS RN: 271-68-1
M. Wt: 119.12 g/mol
InChI Key: AOWIHGSSRREUTH-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It is a white crystalline solid, soluble in organic solvents . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 4H-Pyrrolo[2,3-d]pyrimidine involves reacting the pyrrole with formic acid to give pyrrolo[2,3-d]pyrimidin-4-one in good yield . Another method involves the reaction of pyrrolo[2,3-d]pyrimidin-4-thione with methyl iodide in the presence of sodium hydroxide and ethanol at room temperature .


Chemical Reactions Analysis

4H-Pyrrolo[2,3-d]pyrimidine undergoes various reactions, making it valuable in the synthesis of complex organic compounds . It demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4H-Pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . It has a melting point of 287–288 °C .

Future Directions

The future directions of 4H-Pyrrolo[2,3-d]pyrimidine research could involve its potential utility in Parkinson’s disease treatment and its use in the development of future antidiabetic drugs .

properties

IUPAC Name

4H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWIHGSSRREUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=NC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664027
Record name 4H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrrolo[2,3-d]pyrimidine

CAS RN

271-68-1
Record name 4H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4H-Pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
26
Citations
A Gangjee, S Kurup, MA Ihnat, JE Thorpe… - Bioorganic & medicinal …, 2010 - Elsevier
A series of eight N 4 -phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines 8–15 were synthesized as vascular endothelial growth factor receptor-2 (…
Number of citations: 66 www.sciencedirect.com
S Ölgen, YG Isgör, T Coban - Archiv der Pharmazie: An …, 2008 - Wiley Online Library
Therapy with receptor tyrosine kinase inhibitors provides an improved treatment option in a number of diseases such as cancer, myocardial infection, osteoporosis, stroke, and …
Number of citations: 21 onlinelibrary.wiley.com
FM Sroor, WM Basyouni, WM Tohamy, TH Abdelhafez… - Tetrahedron, 2019 - Elsevier
The progression of drug resistance of viral infection justifies the discovering of new anti-viral agents. Thus, a novel series of pyrrolopyrimidine derivatives 5–7 and 9–18 were designed, …
Number of citations: 26 www.sciencedirect.com
LF Kuyper, JM Garvey, DP Baccanari… - Bioorganic & Medicinal …, 1996 - Elsevier
Conformationally restricted analogues of the antibacterial agent trimethoprim (TMP) were designed to mimic the conformation of drug observed in its complex with bacterial …
Number of citations: 60 www.sciencedirect.com
KMH Hilmy, FNM Kishk, EBA Shahen… - Russian Journal of …, 2023 - Springer
Novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized starting from 2-amino-5-aryl-1-phenyl-1H-pyrrole-3-carbonitriles, and their structures were elucidated by spectral data (IR, …
Number of citations: 0 link.springer.com
FM Sroor, WM Tohamy, KMA Zoheir, NM Abdelazeem… - BMC chemistry, 2023 - Springer
The current study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group …
Number of citations: 8 link.springer.com
RW Fischer, M Misun - Organic process research & development, 2001 - ACS Publications
Pyrrolo[2,3-d]pyrimidines have been widely investigated as pharmaceutically active compounds. In this article, we present a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-…
Number of citations: 44 pubs.acs.org
I Human - 2014 - Citeseer
Pyrrole derivatives were synthesized with an approach to develop more potent and less side effects having antifungal and anti-tubercular activity. Benzoin with primary aromatic amines …
Number of citations: 2 citeseerx.ist.psu.edu
SR Shaikh, HS Mali, SS Thorat, VD Dhaygude… - 2021 - researchgate.net
Novel series of pyrrole derivatives were synthesized with an approach to develop more potent and less side effects having antimicrobial activity. An efficient synthesis of different novel 2-…
Number of citations: 0 www.researchgate.net
P Chittepu, VR Sirivolu, F Seela - Bioorganic & medicinal chemistry, 2008 - Elsevier
A series of novel 1,2,3-triazole nucleosides linked to DNA nucleobases were prepared via copper(I)-catalyzed 1,3-dipolar cycloaddition of N-9 propargylpurines or N-1 …
Number of citations: 112 www.sciencedirect.com

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